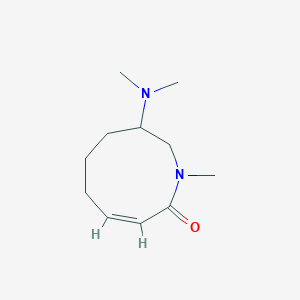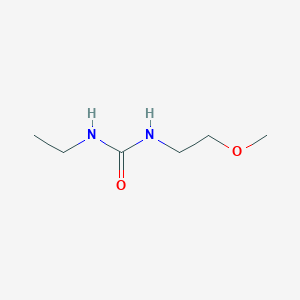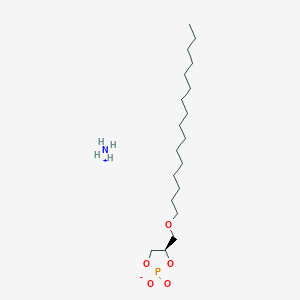![molecular formula C12H16Cl2F4Si2 B11941036 1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene CAS No. 200561-19-9](/img/structure/B11941036.png)
1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is a specialized organosilicon compound with the molecular formula C12H16Cl2F4Si2. This compound is characterized by the presence of tetrafluorinated phenylene and chloromethyl dimethylsilane groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) typically involves the reaction of 2,3,5,6-tetrafluoroterephthalaldehyde with chloromethyl dimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanol or siloxane derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) involves its ability to undergo various chemical transformations, which are facilitated by the presence of reactive chloromethyl and dimethylsilane groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of desired products. The pathways involved in these reactions are typically governed by the nature of the reagents and reaction conditions used.
相似化合物的比较
Similar Compounds
- 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluoro-1,4-bis(trimethylstannyl)benzene
Uniqueness
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is unique due to the presence of both tetrafluorinated phenylene and chloromethyl dimethylsilane groups. This combination imparts distinct chemical reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions under different conditions further enhances its utility in scientific research and industrial processes.
属性
CAS 编号 |
200561-19-9 |
|---|---|
分子式 |
C12H16Cl2F4Si2 |
分子量 |
363.32 g/mol |
IUPAC 名称 |
chloromethyl-[4-[chloromethyl(dimethyl)silyl]-2,3,5,6-tetrafluorophenyl]-dimethylsilane |
InChI |
InChI=1S/C12H16Cl2F4Si2/c1-19(2,5-13)11-7(15)9(17)12(10(18)8(11)16)20(3,4)6-14/h5-6H2,1-4H3 |
InChI 键 |
VFICWMQKEZLJHC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCl)C1=C(C(=C(C(=C1F)F)[Si](C)(C)CCl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)






![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)



